![molecular formula C42H33N3 B2600813 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline CAS No. 1400987-00-9](/img/structure/B2600813.png)
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline is a complex organic compound with a molecular formula of C42H33N3. This compound is characterized by its multiple aromatic rings and amino groups, making it a significant molecule in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline typically involves multiple steps of organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aromatic rings. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce nitro groups to amino groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
科学的研究の応用
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials, such as polymers and composites.
作用機序
The mechanism of action of 4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline involves its interaction with various molecular targets and pathways. The amino groups in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular interactions.
類似化合物との比較
Similar Compounds
Bis(4-aminophenyl) ether: Used as a monomer and cross-linking agent.
Bis(4-aminophenyl) sulfone: Known for its use in the production of high-performance polymers.
Uniqueness
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline is unique due to its highly conjugated structure, which imparts distinct electronic properties. This makes it particularly valuable in the development of advanced materials and in studies of molecular interactions.
特性
IUPAC Name |
4-[4-[3,5-bis[4-(4-aminophenyl)phenyl]phenyl]phenyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33N3/c43-40-19-13-31(14-20-40)28-1-7-34(8-2-28)37-25-38(35-9-3-29(4-10-35)32-15-21-41(44)22-16-32)27-39(26-37)36-11-5-30(6-12-36)33-17-23-42(45)24-18-33/h1-27H,43-45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDIHRCMTOLXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)N)C6=CC=C(C=C6)C7=CC=C(C=C7)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
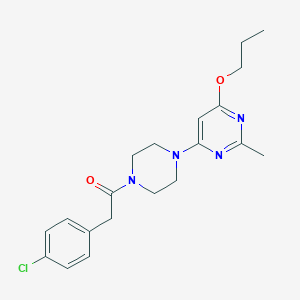
![2-[3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2600733.png)
![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)
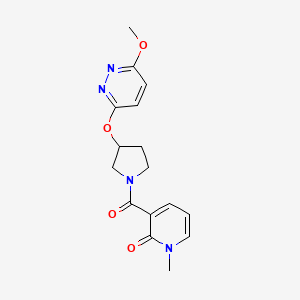
![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)
![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2600741.png)
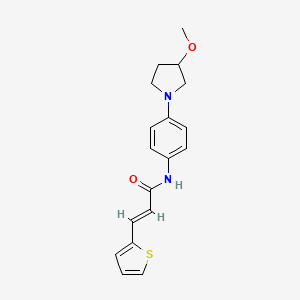
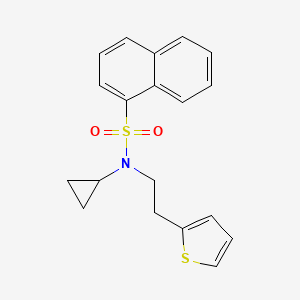
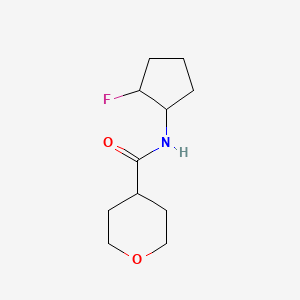
![2-Methoxyethyl 6-bromo-5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2600748.png)
![5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2600750.png)
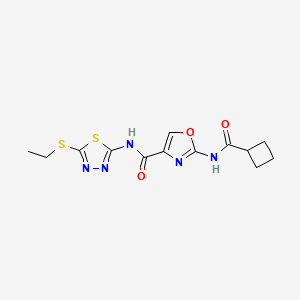
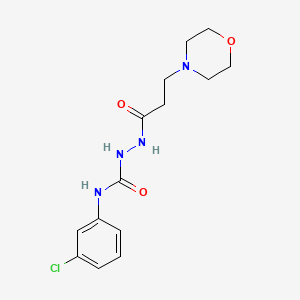
![(Z)-2-(4-chlorophenoxy)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2600753.png)
